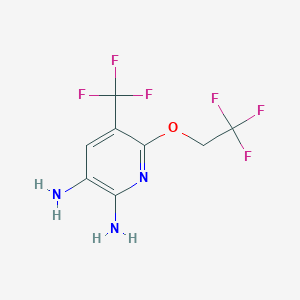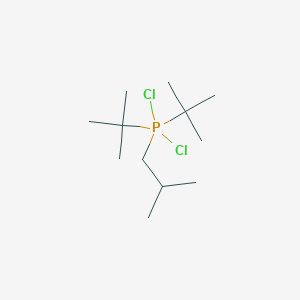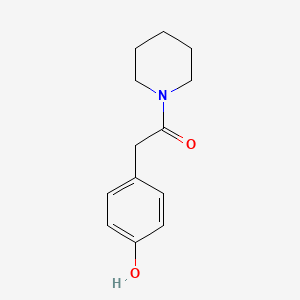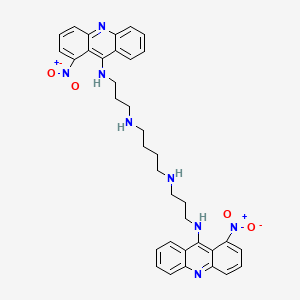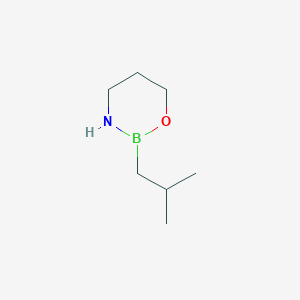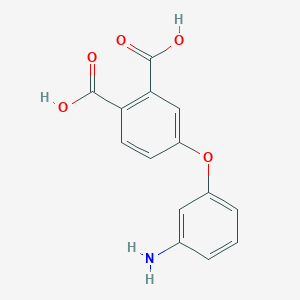
4-(3-aminophenoxy)phthalic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-aminophenoxy)phthalic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of phthalic acid, where one of the carboxylic acid groups is substituted with a 3-aminophenoxy group. This compound is known for its applications in the synthesis of polyimides and other high-performance polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenoxy)phthalic acid typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a solvent-free synthesis method. This involves the direct reaction of 3-aminophenol with phthalic anhydride under high-temperature conditions, typically in the range of 150-200°C. This method is advantageous as it eliminates the need for solvents and reduces the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-aminophenoxy)phthalic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(3-aminophenoxy)phthalic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(3-aminophenoxy)phthalic acid involves its ability to form stable complexes with various molecules. The amino group can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-aminophenoxy)phthalic acid: Similar structure but with the amino group in the para position.
4-(2-aminophenoxy)phthalic acid: Similar structure but with the amino group in the ortho position.
Uniqueness
4-(3-aminophenoxy)phthalic acid is unique due to the position of the amino group, which influences its reactivity and the types of polymers it can form. The meta position of the amino group allows for the formation of specific polymer structures that are not possible with the ortho or para derivatives .
Eigenschaften
CAS-Nummer |
113006-47-6 |
|---|---|
Molekularformel |
C14H11NO5 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
4-(3-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-2-1-3-9(6-8)20-10-4-5-11(13(16)17)12(7-10)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
PGTIVCAWCSTAPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)


![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
